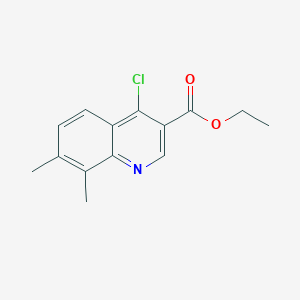

Ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate

Description

Ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate (CAS 56824-88-5) is a substituted quinoline derivative characterized by a chloro group at position 4, methyl groups at positions 7 and 8, and an ethyl ester moiety at position 2. This compound is part of a broader class of quinolines, which are heterocyclic aromatic compounds with diverse biological and pharmacological activities, including antibacterial, anticancer, and antituberculosis properties . The structural modifications in this molecule—specifically the chloro and methyl substituents—influence its electronic, steric, and solubility properties, making it a subject of interest in medicinal chemistry and material science.

Properties

IUPAC Name |

ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2/c1-4-18-14(17)11-7-16-13-9(3)8(2)5-6-10(13)12(11)15/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOXOUHZNQVMBBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C(C=CC2=C1Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363288 | |

| Record name | ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56824-88-5 | |

| Record name | ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Gould–Jacobs reaction, Friedländer synthesis, and Conrad-Limpach synthesis are well-known classical protocols used for constructing quinoline scaffolds . These methods often involve the use of catalysts such as magnesium chloride, cupric nitrate, or 4-toluenesulfonic acid under controlled temperatures .

In industrial settings, the production of this compound may involve more scalable and environmentally friendly methods, such as microwave-assisted synthesis or solvent-free reactions using reusable catalysts . These methods aim to reduce the environmental impact and improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various quinoline derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of quinoline-2,4-diones or dihydroquinolines .

Scientific Research Applications

Biological Activities

Ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry.

Anticancer Properties

Research has indicated that this compound can inhibit the proliferation of various cancer cell lines. In vitro assays have demonstrated its ability to induce apoptosis through mechanisms involving reactive oxygen species (ROS) production, suggesting its potential as an anticancer agent .

Antibacterial Effects

Studies have shown that this compound possesses antibacterial properties against multi-drug resistant bacteria. Its efficacy was demonstrated through assays that measured bacterial viability at low concentrations .

Enzyme Inhibition

The compound has been identified as an inhibitor of specific enzymes associated with cancer progression and bacterial survival. By binding to active sites on these enzymes, it blocks substrate access, leading to reduced activity .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Anticancer Activity Assessment : A study focused on various cancer cell lines showed that this compound could significantly reduce cell viability and induce apoptosis through mitochondrial pathways .

- Antibacterial Efficacy Study : Another investigation evaluated its effectiveness against multi-drug resistant strains of bacteria, revealing significant reductions in bacterial counts at minimal concentrations .

- Enzyme Inhibition Studies : Research indicated that the compound could inhibit enzymes critical for pathogen survival, highlighting its therapeutic potential .

Mechanism of Action

The mechanism of action of ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to interact with enzymes, receptors, and other proteins, leading to various biological effects . For example, they may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate the immune response by interacting with specific receptors .

Comparison with Similar Compounds

Structural and Electronic Differences

- Substituent Position: The placement of methyl groups (e.g., 7,8-dimethyl vs. 6,8-dimethyl) alters steric hindrance and π-stacking interactions.

- Chlorine vs. Hydroxyl Groups : Replacing chlorine with a hydroxyl group (as in CAS 77156-77-5) increases polarity and hydrogen-bonding capacity, impacting solubility and receptor binding .

Physicochemical Properties

- Solubility : The 7,8-dimethyl derivative (CAS 56824-88-5) has lower aqueous solubility than the hydroxylated analog (CAS 77156-77-5) due to increased hydrophobicity .

- Thermal Stability : Chlorine substituents enhance thermal stability; the 4-chloro-7,8-dimethyl variant decomposes at ~300°C, whereas the hydroxy analog degrades at ~250°C .

Biological Activity

Ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

This compound features a quinoline core structure, which is known for its diverse biological activities. The presence of the ethyl ester and the chloro substituent enhances its reactivity and solubility in organic solvents. Its molecular formula is with a CAS Number of 56824-88-0.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Quinoline derivatives are known to affect cellular pathways involved in inflammation, cancer proliferation, and microbial resistance. The specific mechanisms include:

- Enzyme Inhibition : this compound may inhibit enzymes involved in metabolic pathways, leading to reduced cell proliferation.

- Receptor Modulation : The compound can interact with specific receptors, modulating their activity and influencing cellular responses.

Anticancer Activity

Research indicates that quinoline derivatives exhibit anticancer properties. This compound has been evaluated for its potential to inhibit tumor cell growth. In vitro studies have shown that it may possess cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung) | 20.9 ± 6.4 |

| HT29 (Colon) | 32.8 ± 7.0 |

| T24 (Bladder) | >50 |

These results suggest that further exploration into its structure-activity relationship could yield more potent derivatives .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against several pathogens. Studies indicate that it may be effective against both gram-positive and gram-negative bacteria, as well as fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 μg/mL |

| Escherichia coli | 20 μg/mL |

| Candida albicans | 10 μg/mL |

These findings highlight the potential of this compound as a lead candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Early research suggests that quinoline derivatives like this compound may reduce inflammation in various disease models. This property is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Case Studies

- Anticancer Activity Evaluation : A study conducted on the MTT assay demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines A549 and HT29. The compound was found to induce apoptosis through the activation of caspase pathways .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of this compound against clinical isolates of bacteria and fungi. The results showed comparable efficacy to standard antibiotics, indicating its potential use in treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, α-acetyl-N-arylhydrazonoyl chlorides react with ethyl 7,8-diamino-4-oxoquinoline-3-carboxylate precursors under nucleophilic conditions. Key factors include solvent choice (e.g., ethanol or diphenyl ether), temperature (e.g., boiling conditions at ~180°C), and catalysts (e.g., triethylamine). Yield optimization often requires iterative adjustments to reaction time and stoichiometry .

Q. How is X-ray crystallography employed to confirm the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SXD) using programs like SHELXL or SHELXTL is standard. For instance, studies on similar quinoline derivatives (e.g., ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate) reveal bond lengths (C–Cl ≈ 1.73 Å) and angles (C–N–C ≈ 121°), validated against computational models. Hydrogen bonding and π-π stacking interactions are also analyzed to confirm packing stability .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound?

- Methodology : Empirical data from analogs suggest a density of ~1.22 g/cm³ and a boiling point of ~362°C. Stability tests under ambient conditions show sensitivity to moisture and light, necessitating storage in dry, inert environments. Solubility profiles in DMSO, ethanol, and chloroform are critical for reaction design .

Advanced Research Questions

Q. How can regioselectivity challenges in derivatization (e.g., ethylation or halogenation) be addressed?

- Methodology : Regioselectivity in ethylation reactions (e.g., at the 4-hydroxy position) is influenced by solvent polarity and catalysts. For example, DMSO with Bu₄NI promotes selective O-ethylation over N-ethylation, as observed in derivatives like ethyl 7-chloro-6-fluoro-4-ethoxyquinoline-3-carboxylate. Reaction monitoring via HPLC or TLC ensures purity .

Q. What analytical techniques are most effective for detecting impurities or by-products in synthesized batches?

- Methodology : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are primary tools. For example, by-products such as ethyl 7-chloro-6-fluoro-1-ethyl-4-hydroxyquinoline-3-carboxylate are identified via characteristic shifts in aromatic protons (δ 8.2–8.5 ppm) and coupling constants (³J = 8–10 Hz) .

Q. How do structural modifications (e.g., substituent variation at the 7,8-dimethyl positions) impact biological activity?

- Methodology : Structure-activity relationship (SAR) studies compare analogs with halogen (F, Cl) or methyl substitutions. For instance, 7,8-dimethyl groups enhance lipophilicity, improving membrane permeability in antimicrobial assays. Bioactivity is quantified via MIC (minimum inhibitory concentration) against bacterial strains like S. aureus and E. coli .

Q. What computational methods are used to predict the reactivity or spectroscopic properties of this compound?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict IR vibrational modes (e.g., C=O stretch at ~1700 cm⁻¹) and NMR chemical shifts. Molecular docking studies assess binding affinity to targets like DNA gyrase, correlating with experimental IC₅₀ values .

Q. How can contradictory data in crystallographic vs. spectroscopic analyses be resolved?

- Methodology : Discrepancies between X-ray (solid-state) and NMR (solution-phase) data often arise from conformational flexibility. For example, quinoline ring puckering in crystals may differ from solution dynamics. Hybrid approaches, such as variable-temperature NMR or neutron diffraction, reconcile these differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.